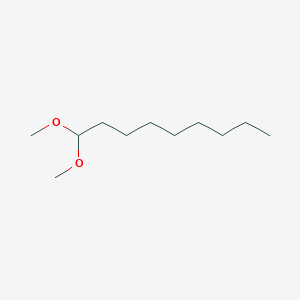
2,4-Di-tert-butyl-5-ethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-tert-butyl-5-ethylphenol (DBEP) is a phenolic antioxidant that is widely used in various industries as a stabilizer for polymers, rubber, and lubricants. DBEP is known for its ability to prevent the degradation of materials caused by heat, light, and oxygen, making it an important ingredient in many industrial applications.
Mecanismo De Acción
2,4-Di-tert-butyl-5-ethylphenol acts as an antioxidant by donating a hydrogen atom to free radicals, thereby preventing them from reacting with other molecules and causing oxidative damage. 2,4-Di-tert-butyl-5-ethylphenol is also known to chelate metal ions, which can catalyze the oxidation of materials.
Biochemical and Physiological Effects:
2,4-Di-tert-butyl-5-ethylphenol has been shown to have low toxicity and is generally considered safe for use in various applications. However, studies have shown that 2,4-Di-tert-butyl-5-ethylphenol may have estrogenic activity and can disrupt the endocrine system in animals. Further research is needed to determine the potential health effects of 2,4-Di-tert-butyl-5-ethylphenol in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Di-tert-butyl-5-ethylphenol is a stable compound that can be easily synthesized and purified. It has a long shelf-life and can be stored at room temperature. However, 2,4-Di-tert-butyl-5-ethylphenol is not soluble in water, which can limit its use in aqueous systems.
Direcciones Futuras
There are several potential future directions for research on 2,4-Di-tert-butyl-5-ethylphenol. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the health effects of 2,4-Di-tert-butyl-5-ethylphenol in humans, particularly its potential endocrine-disrupting effects. Additionally, there is potential for the use of 2,4-Di-tert-butyl-5-ethylphenol as a novel antioxidant in various fields, including the food and pharmaceutical industries.
Métodos De Síntesis
2,4-Di-tert-butyl-5-ethylphenol can be synthesized through various methods, including Friedel-Crafts acylation, alkylation, and oxidative coupling. One of the most common methods is the Friedel-Crafts acylation of 2,4-di-tert-butylphenol with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction yields 2,4-Di-tert-butyl-5-ethylphenol along with acetic acid as a byproduct.
Aplicaciones Científicas De Investigación
2,4-Di-tert-butyl-5-ethylphenol has been extensively studied for its antioxidant properties and its potential applications in various fields. In the polymer industry, 2,4-Di-tert-butyl-5-ethylphenol is used as a stabilizer to prevent the degradation of materials caused by heat, light, and oxygen. In the food industry, 2,4-Di-tert-butyl-5-ethylphenol is used as a preservative to prevent the oxidation of fats and oils. In the pharmaceutical industry, 2,4-Di-tert-butyl-5-ethylphenol has been studied for its potential use as an antioxidant in drug formulations.
Propiedades
Número CAS |
19245-41-1 |
|---|---|
Nombre del producto |
2,4-Di-tert-butyl-5-ethylphenol |
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-5-ethylphenol |
InChI |
InChI=1S/C16H26O/c1-8-11-9-14(17)13(16(5,6)7)10-12(11)15(2,3)4/h9-10,17H,8H2,1-7H3 |
Clave InChI |
OATMJDXPGMCSRS-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O |
SMILES canónico |
CCC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O |
Otros números CAS |
19245-41-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





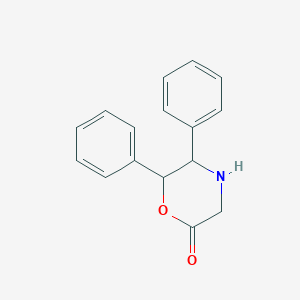
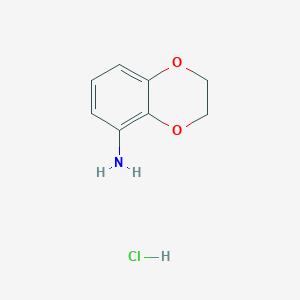

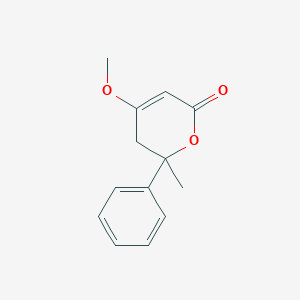



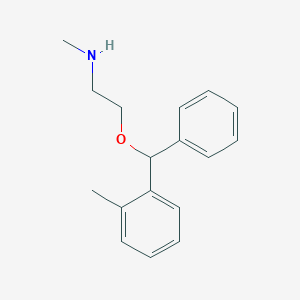
![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B95594.png)

